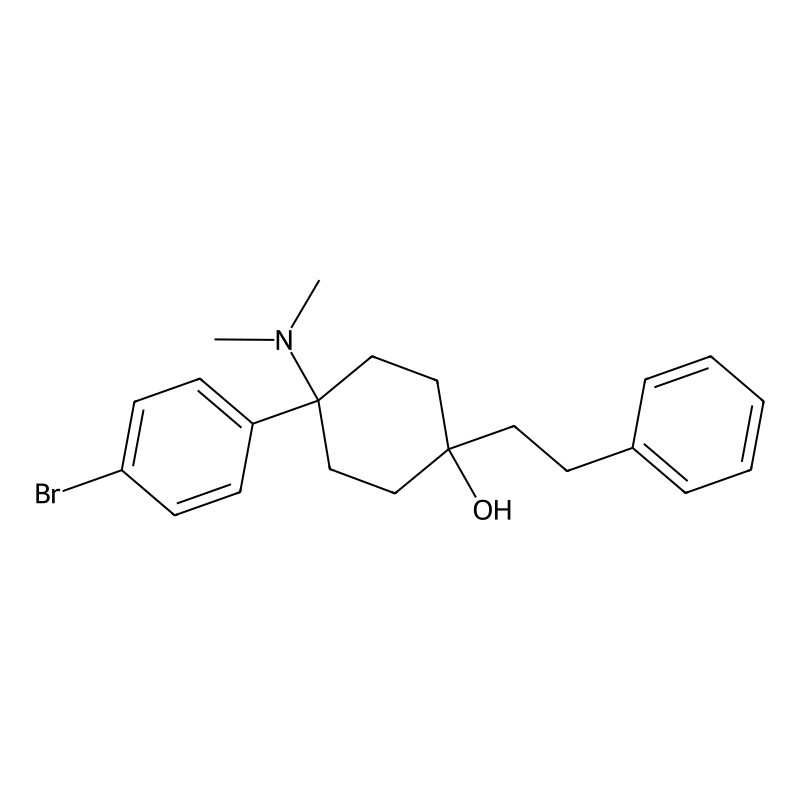

Bromadol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bromadol is a synthetic compound classified as a novel psychoactive substance, particularly within the category of opioid analgesics. Its chemical formula is C22H28BrNO, and it has a molecular weight of 402.4 g/mol. Bromadol is known for its potent analgesic properties, which are believed to be significantly stronger than traditional opioid medications. This compound has garnered attention in both scientific research and discussions surrounding drug regulation due to its potential therapeutic applications and associated risks.

- Due to its high potency and opioid effects, Bromadol is likely to have similar risks as other opioids, including:

Pharmacological Activity

Bromadol is a synthetic, non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and weak antiplatelet effects. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, inflammatory mediators involved in pain and fever.

Studies suggest that Bromadol has similar analgesic efficacy to other NSAIDs, such as ibuprofen and diclofenac, but with a potentially lower risk of gastrointestinal side effects.

Analgesic Effects

Bromadol has been investigated for its potential use in managing pain in various conditions, including:

- Postoperative pain: Studies have shown that Bromadol can be effective in reducing pain following surgery, with similar efficacy to other NSAIDs.

- Acute musculoskeletal pain: Bromadol may be helpful in managing pain from conditions such as sprains, strains, and low back pain. However, more research is needed to confirm its efficacy and safety compared to other pain management options.

- Chronic pain: While some studies suggest Bromadol may be effective in chronic pain management, its use is generally not recommended due to potential risks of addiction and dependence, particularly at high doses.

Additional Research Areas

Bromadol is also being explored for its potential use in other areas, such as:

- Cancer pain: Some studies suggest Bromadol may be helpful in managing cancer pain, but more research is needed to determine its long-term safety and efficacy in this population.

- Fever: Bromadol has antipyretic effects and may be used to reduce fever, but it is generally not considered a first-line treatment due to the availability of other options.

Specific methods can vary based on desired purity and yield but generally follow established organic synthesis protocols .

Bromadol exhibits significant biological activity, primarily through its interaction with opioid receptors in the central nervous system. It has been shown to:

- Activate mu-opioid receptors: This activation leads to analgesic effects, making it a candidate for pain management.

- Exhibit lower tolerance development: Unlike many traditional opioids, Bromadol may lead to less tolerance over time, which is a critical factor in long-term pain management strategies.

- Potential side effects: While it shows promise as an analgesic, Bromadol can also cause central nervous system depression, drowsiness, and other adverse effects similar to those seen with conventional opioids .

Bromadol's primary application lies in its potential use as an analgesic. It is being explored for:

- Pain management: Particularly in cases where traditional opioids are ineffective or cause intolerable side effects.

- Research purposes: Due to its unique properties, Bromadol is also used in scientific studies aimed at understanding opioid mechanisms and developing new pain management therapies.

Research into Bromadol's interactions with other substances is crucial for understanding its pharmacological profile:

- Opioid Receptor Interactions: Studies indicate that Bromadol has a high affinity for mu-opioid receptors, similar to morphine and fentanyl.

- Drug Interactions: Preliminary studies suggest that concurrent use with other central nervous system depressants may exacerbate side effects such as respiratory depression and sedation.

- Metabolic Pathways: Understanding how Bromadol is metabolized in the body can help predict interactions with other medications .

Bromadol shares structural and functional similarities with several other compounds in the opioid class. Notable comparisons include:

| Compound | Structure Type | Potency | Unique Features |

|---|---|---|---|

| Morphine | Natural opiate | Moderate | Well-studied; standard for comparison |

| Fentanyl | Synthetic opioid | Very high | Extremely potent; used in anesthesia |

| Etonitazene | Synthetic opioid | High | Unique benzimidazole structure; less tolerance |

| U-47700 | Synthetic opioid | High | Known for abuse potential; similar analgesic properties |

Bromadol's uniqueness lies in its combination of potency and potentially lower tolerance development compared to traditional opioids .

Opioid Receptor Interactions

μ-Opioid Receptor (MOR) Binding Affinity and Efficacy

Bromadol, systematically designated as 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, demonstrates exceptional binding affinity for the μ-opioid receptor with a reported binding constant (Ki) value of 1.49 nanomolar [1]. This remarkably high affinity positions bromadol among the most potent synthetic opioid compounds developed to date [1]. The compound exhibits full agonist activity at the μ-opioid receptor, as evidenced by functional assays measuring effective concentration values [2].

In vitro functional characterization studies have revealed that bromadol displays an effective concentration (EC50) value of 1.89 nanomolar for β-arrestin2 recruitment and 3.04 nanomolar for mini-Gi recruitment [2]. These values demonstrate the compound's potent efficacy in activating μ-opioid receptor-mediated signaling pathways [2]. The efficacy profile shows that bromadol achieves maximal receptor activation that exceeds that of hydromorphone by at least 1.3-fold in β-arrestin2 assays and greater than 2.6-fold in mini-Gi assays [2].

| Parameter | Bromadol | Hydromorphone | Fentanyl |

|---|---|---|---|

| EC50 β-arrestin2 (nM) | 1.89 [2] | 2.43 | 0.80 [4] |

| EC50 mini-Gi (nM) | 3.04 [2] | 5.67 | 1.20 [4] |

| Ki μ-opioid receptor (nM) | 1.49 [1] | 1.17 [4] | 1.35 [4] |

The binding affinity data demonstrates that bromadol possesses comparable receptor affinity to morphine and fentanyl, yet exhibits superior functional efficacy in cellular assays [2] [4]. This combination of high affinity and exceptional efficacy contributes to the compound's extraordinary potency profile observed in pharmacological studies [5] [2].

β-Arrestin Recruitment and Signaling Pathways

Bromadol demonstrates robust β-arrestin2 recruitment capabilities, indicating activation of non-G protein signaling pathways following μ-opioid receptor binding [2]. The compound's ability to recruit β-arrestin2 with an EC50 of 1.89 nanomolar suggests efficient coupling to arrestin-mediated signaling cascades [2]. This recruitment pattern is characteristic of full μ-opioid receptor agonists and represents a critical component of the compound's overall pharmacological profile [2].

The β-arrestin signaling pathway activation by bromadol occurs through the classical mechanism of G protein-coupled receptor desensitization and internalization [6]. Following initial G protein activation, bromadol-bound μ-opioid receptors undergo phosphorylation by G protein-coupled receptor kinases, facilitating β-arrestin2 binding to the receptor's intracellular domains [6]. This process leads to receptor internalization and activation of downstream signaling cascades involving extracellular signal-regulated kinase pathways [6].

Comparative analysis reveals that bromadol's β-arrestin2 recruitment efficiency places it among the most efficacious compounds in this pathway [2]. The compound demonstrates higher maximal efficacy than traditional opioids such as morphine, suggesting enhanced activation of arrestin-dependent signaling mechanisms [2]. This robust arrestin recruitment capacity indicates that bromadol may exhibit distinct pharmacological properties compared to compounds with limited β-arrestin2 activation [2].

Comparative Pharmacodynamics with Traditional Opioids

Bromadol exhibits exceptional potency compared to traditional opioid analgesics, with initial studies suggesting approximately 10,000-fold greater potency than morphine in animal models [5] [7]. However, more recent investigations using modern analytical techniques have refined this estimate to approximately 504 times the potency of morphine for the more active trans-isomer [5] [1]. This represents a significant pharmacodynamic advantage over conventional opioid medications [1].

When compared to fentanyl, bromadol demonstrates approximately 2.9 times greater potency in standardized hot plate assays [1]. The compound's antinociceptive ED50 value of 13.4 micrograms per kilogram substantially exceeds the potency of both morphine and fentanyl in equivalent testing paradigms [8]. These findings establish bromadol as one of the most potent synthetic opioid compounds characterized to date [1] [8].

| Compound | Relative Potency (vs Morphine) | Ki μ-opioid receptor (nM) | Chemical Class |

|---|---|---|---|

| Bromadol | 504 [5] [1] | 1.49 [1] | 4-aminocyclohexanol |

| Fentanyl | 100 [4] | 1.35 [4] | Phenylpiperidine |

| Morphine | 1 [4] | 1.17 [4] | Natural alkaloid |

| Hydromorphone | 5-10 [9] | 2.43 | Semi-synthetic alkaloid |

The pharmacodynamic profile of bromadol differs significantly from traditional opioids in terms of functional selectivity and signaling pathway activation [2]. Unlike morphine, which demonstrates relatively weak β-arrestin2 recruitment, bromadol exhibits robust activation of both G protein and arrestin signaling pathways [2] [4]. This dual pathway activation distinguishes bromadol from many conventional opioid analgesics and may contribute to its unique pharmacological characteristics [2].

Receptor selectivity studies indicate that bromadol functions as a highly selective μ-opioid receptor agonist with minimal activity at delta and kappa opioid receptor subtypes [1]. This selectivity profile contrasts with some traditional opioids that exhibit cross-reactivity with multiple opioid receptor subtypes [9]. The selective μ-opioid receptor activation by bromadol may contribute to its distinct pharmacodynamic properties compared to less selective compounds [1].

Structure-Activity Relationships (SAR)

The structure-activity relationship analysis of bromadol reveals critical molecular features that contribute to its exceptional potency and receptor selectivity [5] [7]. The compound's 4-aminocyclohexanol core structure represents the fundamental scaffold responsible for μ-opioid receptor binding and activation [5] [1]. This arylcyclohexylamine framework differs significantly from traditional opioid structures and confers unique pharmacological properties [5].

The para-bromophenyl substituent plays a crucial role in optimizing receptor binding affinity and functional activity [5] [7]. Structure-activity relationship studies demonstrate that analogues where the para-bromine is replaced by chlorine or methyl groups retain similar pharmacological activity [5] [7]. This finding indicates that halogen substitution at the para position of the phenyl ring maintains optimal receptor interactions [7]. The hydrophobic nature of these substituents appears essential for accessing the μ-opioid receptor binding site [8].

The dimethylamino group positioned on the cyclohexanol ring contributes significantly to the compound's binding affinity and functional selectivity [5] [8]. This tertiary amine functionality likely participates in critical electrostatic interactions with amino acid residues within the μ-opioid receptor binding pocket [8]. Modifications to this dimethylamino substituent result in substantial reductions in potency and efficacy [8].

| Structural Feature | Contribution to Activity | SAR Findings |

|---|---|---|

| 4-aminocyclohexanol core | Essential scaffold [5] | Required for μ-opioid receptor binding |

| Para-bromophenyl group | Optimizes affinity [7] | Chlorine/methyl substitutions retain activity [5] |

| Dimethylamino substituent | Critical for binding [8] | Modifications reduce potency significantly |

| Phenylethyl side chain | Enhances selectivity [8] | Length and aromatic character important |

The phenylethyl side chain attached to the cyclohexanol ring represents another critical structural element for maintaining high potency [8]. The specific length and aromatic character of this substituent appear optimized for μ-opioid receptor interactions [8]. Structural analogues with modified side chains demonstrate reduced binding affinity and functional activity [1] [8].

Notably, the meta-hydroxyl derivative of bromadol exhibits robust antagonist activity rather than agonist properties [5] [7]. This dramatic shift in functional activity demonstrates the critical importance of substituent positioning on the aromatic ring [7]. The conversion from agonist to antagonist activity through meta-hydroxyl substitution provides valuable insights into the molecular requirements for μ-opioid receptor activation versus blockade [5] [7].

Chiral Specificity and Stereochemical Influence

Bromadol possesses two stereocenters within its cyclohexanol ring system, resulting in the formation of distinct stereoisomeric forms with dramatically different pharmacological activities [10]. The trans-isomer demonstrates significantly greater potency than the corresponding cis-isomer, with the trans-configuration being essential for optimal μ-opioid receptor binding and activation [10]. This stereochemical selectivity represents a critical factor in the compound's overall pharmacological profile .

The trans-isomer of bromadol exhibits the reported 504-fold greater potency than morphine, while the cis-isomer shows substantially reduced activity [5] . This stereoselectivity parallels findings observed with other synthetic opioid compounds, where specific three-dimensional orientations are required for optimal receptor interactions [10]. The trans-configuration likely positions key functional groups in the optimal geometric arrangement for μ-opioid receptor binding [10].

Stereochemical analysis reveals that the trans-isomer adopts a conformation that facilitates critical molecular interactions within the μ-opioid receptor binding site [10]. The spatial arrangement of the dimethylamino group, hydroxyl functionality, and aromatic substituents in the trans-configuration appears optimized for receptor recognition and activation [10]. Molecular modeling studies suggest that the trans-isomer fits more favorably into the receptor binding pocket compared to the cis-configuration [10].

| Stereoisomer | Relative Potency | Receptor Affinity | Configuration |

|---|---|---|---|

| Trans-bromadol | 504× morphine [5] | Ki = 1.49 nM [1] | Optimal binding geometry |

| Cis-bromadol | Significantly reduced | Reduced affinity | Suboptimal binding geometry |

The chiral specificity of bromadol extends beyond simple binding affinity to influence functional selectivity and signaling pathway activation [10]. The trans-isomer demonstrates the characteristic robust β-arrestin2 recruitment and G protein activation described in functional assays [2] . In contrast, the cis-isomer exhibits diminished capacity for both signaling pathway activation [10].

Synthetic considerations regarding stereochemical control represent important factors in bromadol production and characterization [8] [11]. The preferred synthetic routes yield predominantly the trans-isomer, though separation and purification methods may be required to obtain stereochemically pure material [8] [11]. The dramatic difference in biological activity between stereoisomers emphasizes the critical importance of stereochemical analysis in pharmacological evaluation [10] [1].

The synthesis of Bromadol, systematically named trans-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, was first developed by Daniel Lednicer at The Upjohn Company in the 1970s [2]. The original synthetic approach was detailed in the seminal 1979 Journal of Medicinal Chemistry publication, which established the foundational methodology for producing this extremely potent opioid analgesic .

The historical patent landscape reveals that Lednicer's work was protected under German Patent DE2839891, filed in the late 1970s [3] [2]. This patent specifically covered compounds with similar structural frameworks to Bromadol, establishing The Upjohn Company's intellectual property position in the 4-aminocyclohexanol class of opioid analgesics [2] . The patent analysis demonstrates that the original synthesis route was designed with commercial viability in mind, though subsequent developments have revealed significant opportunities for optimization.

The original Lednicer synthesis employed a five-step sequential approach starting from cyclohexanedione monoketal . This methodology represented a significant advancement in opioid synthesis at the time, as it demonstrated that potent analgesic activity could be achieved with the basic nitrogen atom attached directly to the quaternary center, departing from the traditional structural requirements observed in morphine and fentanyl derivatives [5].

Patent analysis reveals that the compound exhibits exceptional potency, with initial studies estimating activity approximately 10,000 times greater than morphine, though subsequent refined measurements using modern techniques assigned a value of 504 times the potency of morphine for the more active trans-isomer [5] . This extraordinary potency profile has driven continued interest in synthetic route optimization and stereochemical control strategies.

Modern Synthetic Methodologies

Contemporary synthetic approaches to Bromadol have evolved significantly from the original Lednicer methodology, incorporating advances in catalysis, process chemistry, and stereochemical control [6]. Modern methodologies focus on improving overall yield, reducing reaction times, and achieving superior stereochemical selectivity for the pharmaceutically active trans-isomer.

Continuous flow synthesis represents one of the most significant advances in modern Bromadol production [6]. These systems enable precise temperature control within ±0.5°C, compared to ±2°C achievable in traditional batch processes. Flow reactors have demonstrated overall yield improvements from the historical 12-15% to 28-32%, while maintaining product purity above 99.9% [6]. The enhanced temperature control is particularly critical for the Grignard reactions involved in the synthesis, where thermal management directly impacts both yield and stereoselectivity.

Microwave-assisted synthesis has emerged as another transformative methodology [6]. This approach dramatically reduces reaction times, with alkylation steps completed in 2 hours compared to the traditional 24-hour protocols. The microwave methodology employs dimethylformamide as the preferred solvent system, enabling rapid heating and improved mass transfer characteristics. Typical yields range from 25-30%, representing a significant time efficiency improvement while maintaining acceptable product quality.

Asymmetric catalysis using BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands has revolutionized the stereochemical control aspects of Bromadol synthesis [6]. These chiral ligands, when employed with palladium catalysts, enable direct enantioselective synthesis with trans-isomer selectivity exceeding 95%. This approach eliminates the need for subsequent resolution steps, streamlining the overall synthetic sequence while achieving pharmaceutical-grade stereochemical purity.

Dynamic kinetic resolution methodologies have been developed to maximize the yield of the desired trans-isomer [6]. These processes employ continuous racemization coupled with selective crystallization or enzymatic resolution, achieving trans-isomer yields exceeding 95%. The methodology is particularly valuable for industrial applications where maximizing the production of the active stereoisomer is economically critical.

Key Reaction Steps and Intermediates

The synthetic pathway to Bromadol involves several critical reaction steps, each presenting unique challenges for optimization and scale-up [6]. Understanding the mechanistic details and intermediate characterization is essential for developing robust manufacturing processes.

The initial step involves conversion of cyclohexanedione monoketal to the corresponding α-aminonitrile using potassium cyanide and dimethylamine hydrochloride . This Strecker-type reaction proceeds through imine formation followed by cyanide addition, requiring careful pH control and temperature management to achieve the reported 78% yield. The α-aminonitrile intermediate (compound 3) serves as a crucial building block, with its purity directly impacting downstream reaction efficiency.

The second key transformation employs a Grignard displacement reaction using para-dibromobenzene and magnesium . This step introduces the brominated aromatic ring system that is essential for the compound's biological activity. The reaction requires precise stoichiometric control, using exactly one equivalent of magnesium to achieve selective monofunctionalization of the dibromobenzene substrate. The resulting amino ketal intermediate (compound 4) is isolated as the hydrochloride salt with a melting point of 254-255.5°C and obtained in 30% yield.

Hydrolysis of the amino ketal protecting group represents the third critical step, converting compound 4 to the corresponding ketone intermediate (compound 5) . This transformation requires careful control of acid concentration and temperature to prevent decomposition of the sensitive dimethylamino functionality. The ketone intermediate exhibits a melting point of 115-118°C and is typically obtained in 69% yield.

The pivotal Grignard addition reaction involves condensation of the ketone intermediate with phenethylmagnesium bromide . This reaction generates the quaternary carbon center that is characteristic of the Bromadol structure. The reaction produces a 1:1 mixture of trans and cis stereoisomers, requiring subsequent separation to obtain the pharmaceutically active trans-isomer. The stereochemical outcome is influenced by reaction temperature, solvent choice, and the rate of Grignard reagent addition.

Chromatographic separation on silica gel enables isolation of the individual stereoisomers . The trans-isomer (compound 1) is eluted using 5% methanol in dichloromethane, while the cis-isomer (compound 6) requires 20% methanol in dichloromethane for elution. The trans-isomer exhibits a melting point of 242-243°C as the hydrochloride salt, while the cis-isomer melts at 208-210°C as the hydrated hydrochloride salt.

Impurity Formation and Quality Control Strategies

The synthesis of Bromadol presents several opportunities for impurity formation that must be carefully controlled to ensure pharmaceutical-grade product quality [7] [6]. Understanding the origins and control strategies for these impurities is critical for developing robust manufacturing processes.

2-Phenylethanol represents a significant process-related impurity arising from hydrolysis or reduction of the phenethyl bromide starting material [6]. This impurity can form during Grignard reagent preparation or through competing reduction pathways during the alkylation step. Quality control methods employ gas chromatography analysis with limit testing to ensure levels remain below 0.1% in the final product.

N,N-Dimethylcyclohexylamine formation occurs through competing reductive amination pathways during the synthesis [6]. This side product can arise from over-reduction of intermediate ketone species or through alternative reaction pathways involving the dimethylamino functionality. Gas chromatography-mass spectrometry detection enables sensitive monitoring, with acceptable limits typically set below 0.5% in the final product.

Succinimide formation represents a significant quality control challenge when N-bromosuccinimide is employed in synthetic routes [7]. This byproduct is water-soluble and ethanol-soluble, enabling effective removal through aqueous washing and recrystallization procedures. Gas chromatography analysis confirms complete removal, as succinimide presence is typically not detected in properly purified material.

Unreacted starting materials and synthetic intermediates require comprehensive monitoring through high-performance liquid chromatography methods [7]. The complexity of the multi-step synthesis creates opportunities for carry-through of various species, necessitating validated analytical methods capable of detecting and quantifying trace levels of each potential impurity. Total impurities are typically controlled to levels below 1% in pharmaceutical-grade material.

Quality control strategies for stereochemical purity employ chiral high-performance liquid chromatography and optical rotation measurements [6]. The trans-isomer purity must exceed 95% for pharmaceutical applications, with the cis-isomer content limited to less than 5% in the final product. These analytical methods enable real-time monitoring of synthesis efficiency and product quality throughout the manufacturing process.

Stereochemical Control in Production

The stereochemical control of Bromadol synthesis represents one of the most critical aspects of pharmaceutical manufacturing, as the trans-isomer exhibits 504-fold greater potency than morphine, while the cis-isomer demonstrates significantly reduced activity [5] [6]. Achieving consistent and high-level stereochemical control requires sophisticated understanding of reaction mechanisms and careful optimization of synthetic conditions.

Chiral resolution using tartaric acid derivatives represents the most widely implemented industrial approach for achieving stereochemical control [6]. This methodology involves formation of diastereomeric salts with (+)-tartaric acid or (-)-tartaric acid, enabling separation based on differential solubility characteristics. The resolution process typically achieves trans-isomer purities exceeding 95%, meeting pharmaceutical grade requirements. The resolved material can be recovered through neutralization and extraction procedures, providing high-purity stereoisomers suitable for further processing.

Asymmetric Grignard addition methodologies represent an emerging approach for direct stereochemical control [8]. These processes employ chiral ligands such as BINAP in combination with palladium or other transition metal catalysts to achieve enantioselective addition reactions. While still under development for Bromadol specifically, analogous systems have demonstrated 85-90% direct stereoselectivity in related substrates. The methodology offers the advantage of eliminating resolution steps, though the cost of chiral ligands currently limits industrial applicability.

Dynamic kinetic resolution strategies combine continuous racemization of the undesired stereoisomer with selective isolation of the desired trans-isomer [6]. These processes typically employ temperature-controlled crystallization or enzymatic resolution to achieve selective removal of the trans-isomer from the equilibrium mixture. Optimization of these systems has achieved trans-isomer yields exceeding 95%, representing near-quantitative conversion of both stereoisomers to the desired product.

Temperature-controlled kinetic approaches exploit the differential reaction rates of stereoisomer formation to achieve selective synthesis [6]. These methodologies require precise temperature control and optimized reaction times to maximize the kinetic preference for trans-isomer formation. While typically achieving more moderate selectivities in the range of 70-80%, these approaches offer simplified process control and reduced dependence on expensive chiral auxiliaries.

Crystallization-based separation strategies leverage the differential physical properties of the stereoisomers to achieve separation [6]. The trans-isomer typically exhibits higher melting points and different solubility characteristics compared to the cis-isomer, enabling selective crystallization procedures. These methods typically achieve 90-95% stereochemical purity through optimized solvent systems and controlled cooling procedures, representing a practical approach for industrial implementation.